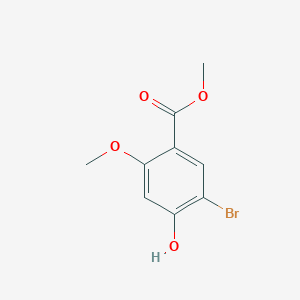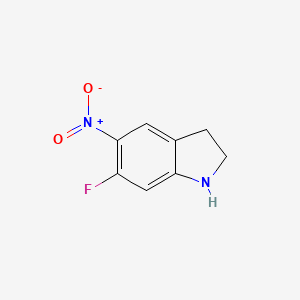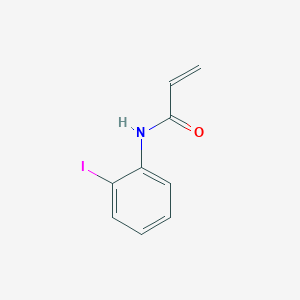
2-Benzyloxy-5-methylpyridine-3-boronic acid
Übersicht
Beschreibung
2-Benzyloxy-5-methylpyridine-3-boronic acid: is an organoboron compound with the molecular formula C13H14BNO3. It is a derivative of pyridine, featuring a boronic acid group at the 3-position, a benzyloxy group at the 2-position, and a methyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
The mode of action of 2-Benzyloxy-5-methylpyridine-3-boronic acid is likely related to its ability to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid moiety of the compound can undergo transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . This property allows the compound to modify the structure of target molecules, potentially altering their function .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions, it may influence pathways involving the synthesis or degradation of organic compounds .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Its potential to participate in sm cross-coupling reactions suggests that it could modify the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-methylpyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions.
Formation of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using boronic esters or boron halides as reagents.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can occur at the pyridine ring or the boronic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are often employed in substitution reactions.
Major Products:
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include reduced pyridine derivatives.
Substitution: Products include substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Benzyloxy-5-methylpyridine-3-boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzyloxy-3-methylpyridine-5-boronic acid
- 2-(Benzyloxy)-5-pyrimidinylboronic acid
- 2-Benzyloxy-5-methylpyridine-3-boronic ester
Uniqueness: 2-Benzyloxy-5-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its benzyloxy group provides additional stability and functionalization options compared to similar compounds .
Eigenschaften
IUPAC Name |
(5-methyl-2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)13(15-8-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGSTMYZWMKVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198604 | |
| Record name | Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-16-2 | |
| Record name | Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-methyl-2-(phenylmethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)
![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)




![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)





